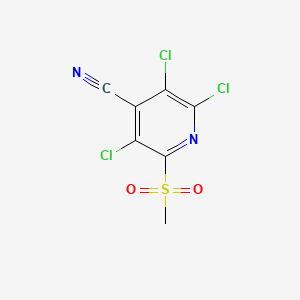
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- is a chlorinated pyridine derivative with the molecular formula C7H3Cl3N2O2S.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3,5-trichloropyridine with methylsulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the removal of the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,3,5-trichloro-6-(alkylsulfonyl)pyridine derivatives are formed.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Dechlorinated and desulfonylated pyridine derivatives are obtained.
科学研究应用
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agriculture: It is explored for its potential use in agrochemicals, including herbicides and pesticides.
Material Science: The compound is investigated for its role in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The presence of chlorine atoms and the methylsulfonyl group enhances its reactivity towards nucleophilic attack . The compound can form covalent bonds with nucleophiles, leading to the formation of substituted pyridine derivatives .
相似化合物的比较
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with broad applications in organic synthesis.
3,5-Dichloro-4-pyridinecarbonitrile: A similar compound with two chlorine atoms and a nitrile group, used in various chemical syntheses.
2,3,5,6-Tetrafluoropyridine-4-carbonitrile: A fluorinated pyridine derivative with applications in material science and pharmaceuticals.
Uniqueness
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- is unique due to the presence of both chlorine and methylsulfonyl groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
CAS 编号 |
35597-82-1 |
|---|---|
分子式 |
C7H3Cl3N2O2S |
分子量 |
285.5 g/mol |
IUPAC 名称 |
2,3,5-trichloro-6-methylsulfonylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3Cl3N2O2S/c1-15(13,14)7-5(9)3(2-11)4(8)6(10)12-7/h1H3 |
InChI 键 |
NWTXKBMAZQDKMI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC(=C(C(=C1Cl)C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


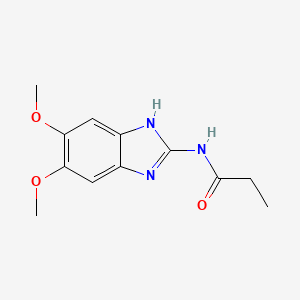
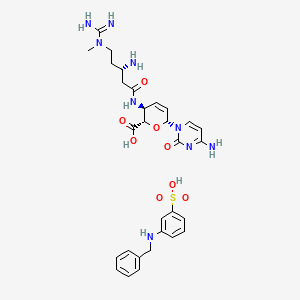
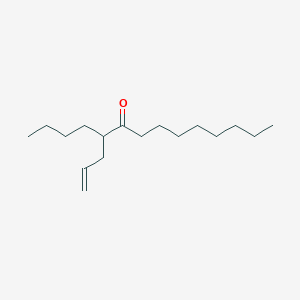
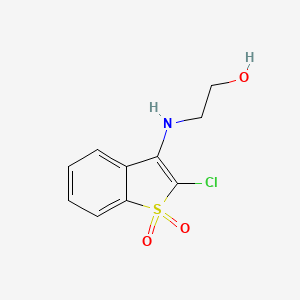
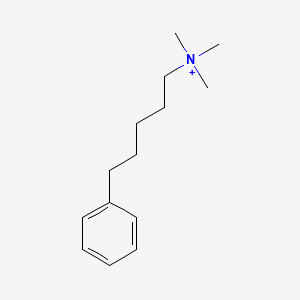
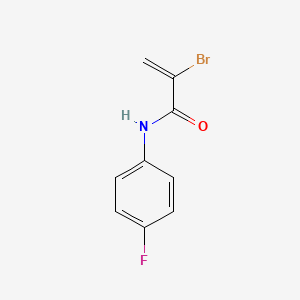

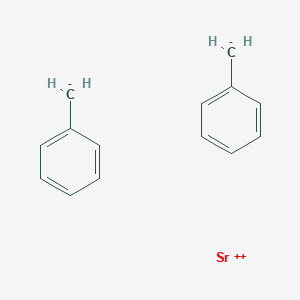
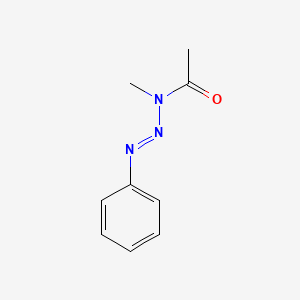
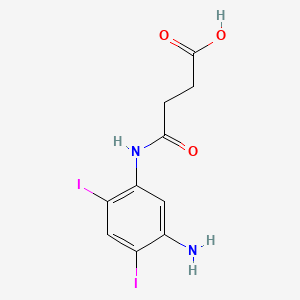
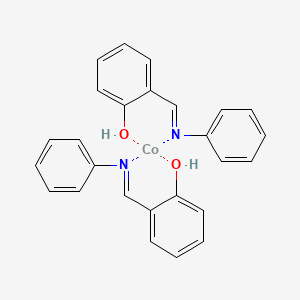
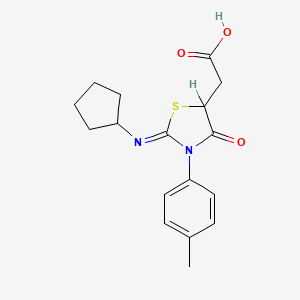
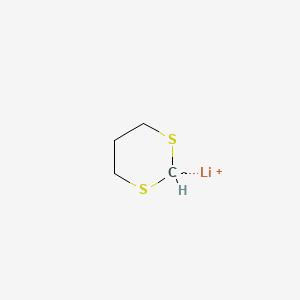
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
